
Carbamic acid, (5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrido-pyrazine core, an amino group, and a fluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido-pyrazine core, followed by the introduction of the amino and fluorophenyl groups. The final step involves the esterification of the carbamic acid with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Carbamic acid, (5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of carbamic acid, (5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester involves its interaction with specific molecular targets. The amino and fluorophenyl groups play crucial roles in binding to these targets, while the pyrido-pyrazine core facilitates the compound’s stability and reactivity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other carbamic acid derivatives and pyrido-pyrazine-based molecules. Examples include:
- Carbamic acid, (5-amino-3-(4-chlorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
- Carbamic acid, (5-amino-3-(4-bromophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
Uniqueness
What sets carbamic acid, (5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester apart is its fluorophenyl group, which imparts unique electronic properties and enhances its reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and high stability.
Propriétés
Numéro CAS |
82585-95-3 |
|---|---|
Formule moléculaire |
C16H16FN5O2 |
Poids moléculaire |
329.33 g/mol |
Nom IUPAC |
ethyl N-[5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate |
InChI |
InChI=1S/C16H16FN5O2/c1-2-24-16(23)22-13-7-11-14(15(18)21-13)20-12(8-19-11)9-3-5-10(17)6-4-9/h3-7,19H,2,8H2,1H3,(H3,18,21,22,23) |
Clé InChI |
BVIZQAYYHMKVBF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC=C(C=C3)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


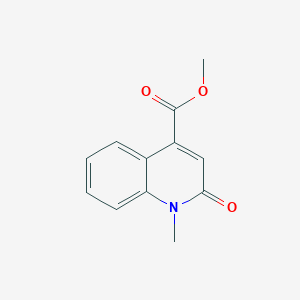

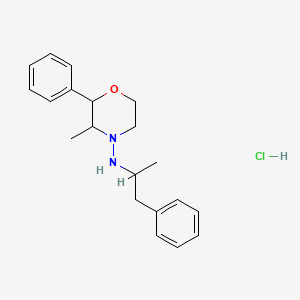

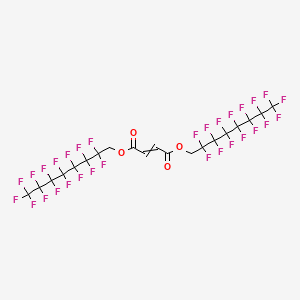


![2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione](/img/structure/B13994547.png)
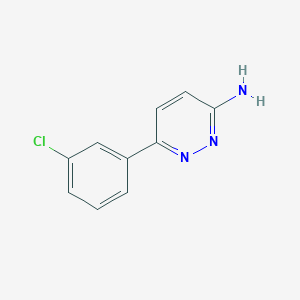
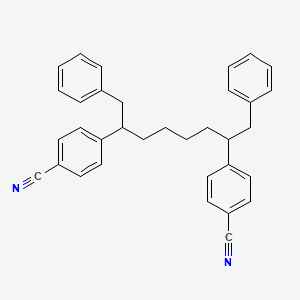
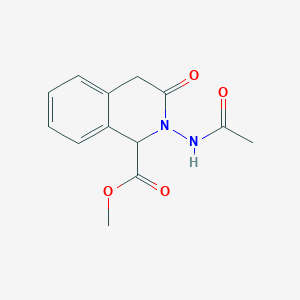
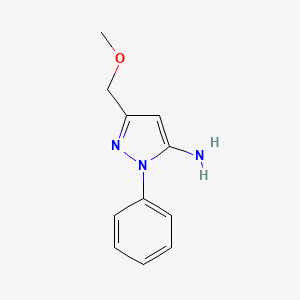

![4-[(E)-Benzylideneamino]benzene-1-carbothioamide](/img/structure/B13994601.png)
